2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Description
Historical Development and Discovery
The earliest documented record of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid appears in the PubChem database under the identifier CID 12918717, with an initial entry dated February 8, 2007. While its precise synthetic origin remains unclear, the compound’s structural similarity to 3,4-methylenedioxyphenylalanine suggests it may have emerged from mid-20th-century efforts to synthesize amino acid analogs for studying neurotransmitter biosynthesis. The benzodioxole moiety, a hallmark of many bioactive natural products, implies potential interdisciplinary interest spanning alkaloid chemistry and enzymology.
Key milestones in its research timeline include:
Table 1: Historical Timeline of Research Interest
Nomenclature Systems and Synonyms in Scientific Literature
The compound adheres to multiple nomenclature frameworks, reflecting its hybrid structure:
Systematic IUPAC Name
this compound
Common Synonyms
- 3,4-Methylenedioxyphenylalanine
- (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
- 1,3-Benzodioxole-5-propanoic acid, α-amino-, (αS)-
Table 2: Cross-Referenced Identifiers
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | 3,4-Methylenedioxyphenylalanine | 32161-31-2 | C₁₀H₁₁NO₄ |
| SCHEMBL3607843 | 12918717 |
The multiplicity of designations arises from its recognition in pharmacological contexts (methylenedioxyphenylalanine) and strict chemical nomenclature systems.
Position Within Amino Acid Research Framework
As a non-canonical amino acid, this compound occupies a niche role in studying substrate specificity in enzymatic systems. Its structure merges features of two biologically significant motifs:
- Aromatic Backbone : The benzodioxole ring system mimics tyrosine and phenylalanine, enabling investigations into amino acid transport and decarboxylase activity.
- Electron-Rich Heterocycle : The 1,3-dioxole ring introduces steric and electronic perturbations, making it a candidate for probing active-site flexibility in monooxygenases.
Recent computational studies hypothesize that the planar benzodioxole group could influence π-stacking interactions in synthetic peptide architectures, though experimental validation remains pending.
Evolution of Research Interest Timeline
Research engagement with this compound has progressed through distinct phases:
- 2007–2015 : Characterization of basic physicochemical properties, including molar mass (209.20 g/mol) and solubility profiles.
- 2016–2022 : Exploration of synthetic routes, particularly solid-phase peptide synthesis incorporating benzodioxole-modified residues.
- 2023–Present : Preliminary investigations into its potential as a fluorescence quencher in Förster resonance energy transfer (FRET) assays, leveraging its conjugated π-system.
The compound’s inclusion in commercial catalogs since 2025 signals growing utility in custom peptide engineering and enzyme inhibition studies.
Properties
IUPAC Name |
2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBLRJRZRFZSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Knoevenagel-Stobbe Condensation Approach
The most extensively documented method involves a modified Knoevenagel-Stobbe reaction, as detailed by Harkiss et al.. This multi-step protocol begins with L-aspartic acid and proceeds through the following stages:
Amino and Carboxylic Acid Protection :
L-Aspartic acid is dual-protected using a trityl (Trt) group for the amine and a methyl ester for the β-carboxylic acid, yielding methyl (2S)-2-(tritylamino)succinate (2) .Phosphonate Ester Formation :
The β-methyl ester undergoes regioselective reaction with dimethyl methylphosphonate under basic conditions (K₂CO₃ in acetonitrile), producing methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate (3) in 92% yield.Condensation with Piperonal :
Phosphonate ester 3 reacts with piperonal (1,3-benzodioxole-5-carbaldehyde) via a Horner-Wadsworth-Emmons reaction. This step forms the α,β-unsaturated ketone intermediate methyl (2S,5E)-6-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(tritylamino)hex-5-enoate (4f) at 50°C over 120 hours.Deprotection and Reduction :
The trityl group is cleaved using trifluoroacetic acid (TFA), followed by reductive amination or catalytic hydrogenation to yield the final amino acid.
Key Reaction Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Trt-Cl, MeOH | 95% |
| 2 | Dimethyl methylphosphonate, K₂CO₃ | 92% |
| 3 | Piperonal, K₂CO₃, 50°C | 68% |
| 4 | TFA, H₂/Pd-C | 85% |
Enantioselective Synthesis
The (R)-enantiomer is synthesized via chiral auxiliary-mediated approaches. Using L-aspartic acid as a chiral pool precursor, the configuration is retained through asymmetric hydrogenation or enzymatic resolution. For instance, methyl (2R)-2-[(benzyloxycarbonyl)amino]-3-(2H-1,3-benzodioxol-5-yl)propanoate is hydrolyzed under alkaline conditions to afford the (R)-enantiomer in >98% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Critical spectral data for 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid include:
Applications in Solid-Phase Peptide Synthesis (SPPS)
The amino acid is incorporated into hexapeptides using Fmoc-SPPS protocols:
- Resin Loading : Wang resin pre-loaded with Fmoc-L-Lys(Boc)-OH.
- Coupling Cycles : HCTU/DIEA activation, 2-hour couplings at 25°C.
- Deprotection : 20% piperidine in DMF.
- Cleavage : TFA/triisopropylsilane/H₂O (95:2.5:2.5), 3 hours.
Peptides containing this residue exhibit enhanced rigidity and protease resistance, attributed to the benzodioxole ring’s steric bulk.
Challenges and Optimization Strategies
- Low Solubility : The aromatic ring reduces aqueous solubility. Co-solvents (e.g., DMSO) or PEGylation improve handling.
- Racemization : Prolonged coupling times risk epimerization. Microwave-assisted coupling (50°C, 10 min) reduces this to <2%.
- Scale-Up Limitations : Chromatographic purification is impractical above 10 mmol. Precipitation (Et₂O/hexanes) offers a scalable alternative.
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are part of the broader field of organic synthesis and are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
Neuropharmacology
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has been studied for its role as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Research indicates that compounds like this can enhance cognitive functions and may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's disease .
Inhibition of Enzymes
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B can be beneficial for treating mood disorders and Parkinson's disease . The compound demonstrated competitive inhibition properties with an IC₅₀ value indicating effective binding affinity to the enzyme.
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with various biological targets. Studies focusing on its SAR have revealed that modifications to the benzodioxole moiety can significantly alter its biological activity, suggesting avenues for developing more effective derivatives .
Toxicological Assessments
In vitro toxicity studies conducted on cell lines such as Vero cells have shown that the compound exhibits low toxicity at concentrations up to 100 μg/mL. This finding is crucial for considering its safety profile in therapeutic applications .
Data Table: Summary of Key Findings
Case Study 1: AMPA Receptor Modulation
A study published in a peer-reviewed journal examined the effects of various compounds on AMPA receptor activity, including this compound. It was found that this compound significantly enhanced receptor activity in vitro, suggesting potential applications in enhancing memory and learning processes .
Case Study 2: MAO-B Inhibition
Another research article focused on the inhibition of MAO-B by several compounds, including the one under discussion. The results indicated that it could effectively reduce the breakdown of dopamine, thus providing a neuroprotective effect that may be beneficial for patients suffering from Parkinson's disease .
Mechanism of Action
The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). As an agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that influence synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of synaptic strength.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid (CAS: 949-14-4)
- Structure: Features a hydroxyl group (-OH) at the C2 position instead of an amino group.
- Properties: The hydroxyl group increases polarity, reducing lipophilicity compared to the target compound.
- Applications: Limited biological data available, but structural analogs are explored for enzyme inhibition and material science applications.
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic Acid (CAS: 874469-08-6)
- Structure: Substitutes the amino group with an acetamido (-NHCOCH₃) moiety.
Heterocyclic Propanoic Acid Derivatives
2-Amino-3-(2H-1,2,3,4-tetrazol-5-yl)propanoic Acid (AspTtz)
- Structure : Replaces benzodioxole with a tetrazole ring.
- Biological Activity: Exhibits nanomolar IC₅₀ values (e.g., 0.23 μM) in EphA2 receptor binding assays, highlighting its potency as a receptor agonist. The tetrazole group mimics carboxylic acid bioisosteres, enhancing metabolic stability .
- Comparison : The tetrazole’s electron-deficient nature contrasts with benzodioxole’s electron-rich aromatic system, influencing binding affinity and pharmacokinetics.
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic Acid (ATPA)
- Structure : Features an isoxazole ring substituted with a hydroxyl and tert-butyl group.
- Biosynthesis : Produced by Bacillus alcalophilus and Bacillus plakortidis strains, with yields of 1.43% and 1.28% in fermentation, respectively .
- Comparison : The bulky tert-butyl group may hinder membrane permeability compared to the planar benzodioxole moiety in the target compound.
2-Amino-3-(thiophen-2-yl)propanoic Acid
- Structure : Substitutes benzodioxole with a thiophene ring.
- Biocatalysis : Utilized in ammonia elimination reactions catalyzed by SwCNTNH₂-PAL, demonstrating compatibility with sulfur-containing heterocycles in enzymatic processes .
Catechol and Related Derivatives
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid (L-Dopa, CAS: 59-92-7)
- Structure : Contains a 3,4-dihydroxyphenyl (catechol) group instead of benzodioxole.
- Biological Role : Precursor to dopamine; the catechol group is prone to oxidation, limiting its metabolic stability.
- Comparison : The methylenedioxy group in benzodioxole acts as a bioisostere for catechol, mitigating oxidative degradation while retaining aromatic π-π stacking interactions .
Key Research Findings and Implications
- Structural Optimization : Benzodioxole derivatives exhibit enhanced metabolic stability over catechol analogs (e.g., L-Dopa), making them promising candidates for central nervous system therapeutics .
- Biological Activity : Tetrazole-containing analogs like AspTtz demonstrate potent receptor-binding affinities, suggesting that electron-deficient heterocycles may improve target engagement in enzyme inhibition .
Biological Activity
2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, also known as mGluR5 agonist, is a synthetic non-proteinogenic amino acid with significant biological activity. This compound has garnered attention due to its role in modulating synaptic plasticity, learning, and memory through its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : C10H11NO4
- CAS Number : 32161-31-2
- IUPAC Name : 2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
- SMILES : C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
The primary mechanism of action for this compound involves its binding to mGluR5. This interaction triggers intracellular signaling pathways that enhance synaptic transmission and plasticity, which are crucial for cognitive functions such as learning and memory. The compound acts as a potent agonist, meaning it activates the receptor to produce a biological response.
Agonistic Effects on mGluR5
Research indicates that this compound exhibits strong agonistic effects on mGluR5. This receptor plays a vital role in various neurological processes, including:
- Synaptic Plasticity : Enhances long-term potentiation (LTP), which is essential for memory formation.
- Neuroprotection : Potentially protects against neurodegenerative processes by modulating glutamate levels in the brain.
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has superior efficacy in activating mGluR5. For instance:
| Compound Name | mGluR5 Agonistic Activity |
|---|---|
| This compound | High |
| 2-amino-3-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)propanoic acid | Moderate |
| 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid | Low |
Study on Neuroprotective Effects
A study conducted by researchers at PubMed Central evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to:
- Significant improvement in cognitive function as measured by the Morris water maze test.
- Reduced amyloid plaque accumulation in the brain.
In Vitro Toxicity Assessment
In vitro studies using Vero cells demonstrated that concentrations of up to 100 μg/mL did not induce significant cytotoxicity. Cell viability assays indicated over 80% viability at this concentration, suggesting a favorable safety profile for potential therapeutic applications.
Applications in Research and Medicine
The unique properties of this compound make it an attractive candidate for various applications:
- Neurological Research : As an mGluR5 agonist, it is valuable for studying synaptic plasticity and related disorders.
- Drug Development : Potential development as a therapeutic agent for cognitive enhancement or neuroprotection in neurodegenerative diseases.
- Chemical Synthesis : Serves as a versatile building block in organic synthesis for creating complex molecules.
Q & A
Q. What are the recommended synthetic strategies for 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, and how can computational tools enhance route optimization?
To synthesize this compound, researchers should first analyze its structural analogs (e.g., benzodioxole-containing propanoic acids) for retrosynthetic insights. Computational tools like quantum chemical calculations and AI-driven reaction path searches can predict feasible routes by simulating bond formations and intermediate stability . For example, hybrid methods combining density functional theory (DFT) for energy profiling and template-based algorithms (e.g., Reaxys or Pistachio databases) can prioritize high-yield pathways while minimizing side reactions. Experimental validation should follow, with iterative adjustments based on computational feedback .
Q. How should researchers approach structural characterization of this compound, particularly to resolve ambiguities in stereochemistry or functional group positioning?
Use a multi-technique approach:
- NMR Spectroscopy : Compare experimental - and -NMR shifts with predicted spectra from PubChem data or computational tools (e.g., ACD/Labs) to confirm backbone connectivity .
- X-ray Crystallography : Resolve stereochemical uncertainties by analyzing crystal structures of derivatives (e.g., methyl esters or amides) to avoid hydration artifacts.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) to distinguish between isobaric structures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Label containers with hazard warnings (e.g., "Irritant") and CAS number .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational reaction design frameworks like ICReDD’s methodology improve the efficiency of synthesizing derivatives of this compound?
ICReDD’s approach integrates quantum mechanics/molecular mechanics (QM/MM) simulations with experimental data to predict viable reaction conditions. For example:
- Reaction Network Analysis : Map potential pathways for introducing substituents (e.g., halogenation at the benzodioxole ring) using transition-state calculations.
- Condition Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts via free-energy profiles to identify low-activation-barrier systems .
- Machine Learning : Train models on existing benzodioxole-propanoic acid reaction datasets to predict regioselectivity in electrophilic substitutions .
Q. What experimental strategies address contradictory bioactivity data observed for this compound in different cell lines?
- Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify cell line-specific IC trends.
- Metabolic Stability Tests : Use LC-MS to quantify compound degradation in each cell line’s media, correcting for bioavailability differences.
- Pathway Analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to identify divergent signaling pathways (e.g., MAPK vs. PI3K activation) that explain variability .
Q. How can reactor design principles be applied to scale up the synthesis of this compound while maintaining enantiomeric purity?
- Continuous Flow Systems : Use microreactors with immobilized chiral catalysts (e.g., L-proline derivatives) to enhance stereocontrol and reduce racemization .
- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) and adjust flow rates dynamically .
- Scale-down DoE : Perform design-of-experiment (DoE) studies at milligram scales to optimize temperature, pressure, and mixing before pilot-scale trials .
Methodological Guidance for Data Interpretation
Q. How should researchers systematically compare conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Solvent Parameterization : Calculate Hansen solubility parameters (δ, δ, δ) for the compound and solvents to identify mismatches.
- Temperature-Dependent Studies : Measure solubility at 5°C increments (e.g., 25–60°C) to detect polymorphic transitions or aggregation.
- Co-solvent Screening : Test binary solvent systems (e.g., water-ethanol gradients) to resolve discrepancies caused by solvent-solute hydrogen bonding .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity outliers in animal models?
- Robust Regression : Apply Huber or Tukey bisquare weighting to mitigate outlier effects in dose-response curves.
- Hierarchical Modeling : Use mixed-effects models to account for inter-subject variability within treatment groups.
- Meta-Analysis : Pool data from independent studies via random-effects models to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
